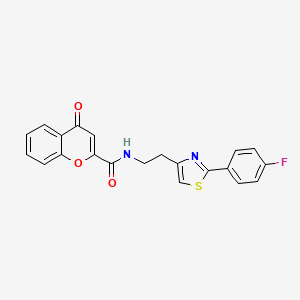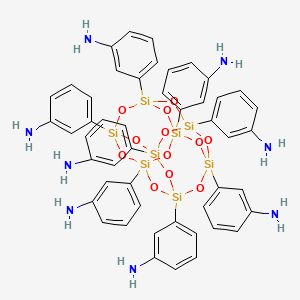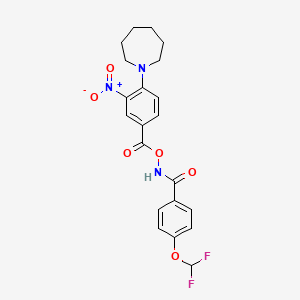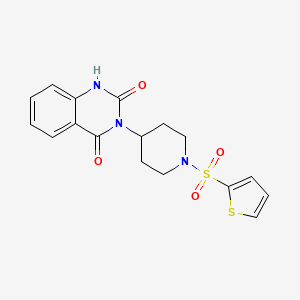
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen atoms . It also contains a fluorophenyl group, a chromene group, and a carboxamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring could be formed through a condensation reaction . The fluorophenyl group could be introduced through a substitution reaction . The chromene group and the carboxamide group could be introduced through other types of reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring, for example, is a five-membered ring with two non-carbon atoms . The fluorophenyl group is a six-membered ring with a fluorine atom attached . The chromene group is a fused ring system containing both six-membered and five-membered rings . The carboxamide group contains a carbonyl group (C=O) and an amide group (NH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could make the compound more electronegative . The presence of the carboxamide group could allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, which include the compound , have been reported to exhibit significant antimicrobial activity . They have been used in the development of drugs to combat various bacterial and fungal infections .
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also been found to have potent antifungal properties . This makes them valuable in the development of antifungal drugs.
Anti-inflammatory Activity
Thiazole derivatives have been reported to exhibit anti-inflammatory activity . This suggests potential applications in the treatment of conditions characterized by inflammation.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . This suggests that they could be used in the development of cancer treatments.
Antioxidant Activity
Some thiazole derivatives have been found to exhibit antioxidant activity . This suggests potential applications in the prevention of oxidative stress-related diseases.
Antiviral Activity
Thiazole derivatives have been reported to exhibit antiviral activity . This suggests potential applications in the development of antiviral drugs.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . The presence of a fluorophenyl group could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of a fluorophenyl group could potentially enhance the compound’s bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they could have multiple molecular and cellular effects .
Action Environment
The presence of a fluorophenyl group could potentially enhance the compound’s stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c22-14-7-5-13(6-8-14)21-24-15(12-28-21)9-10-23-20(26)19-11-17(25)16-3-1-2-4-18(16)27-19/h1-8,11-12H,9-10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPHDSYCATUYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}thiophene-2-carboxamide](/img/structure/B2898567.png)

![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898569.png)
![3-Tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2898570.png)

![2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2898578.png)
![2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2898579.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2898581.png)
![1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2898582.png)
